molecular formula C8H5F2N B1410835 2,4-Difluoro-6-methylbenzonitrile CAS No. 1803782-57-1

2,4-Difluoro-6-methylbenzonitrile

Cat. No.: B1410835
CAS No.: 1803782-57-1
M. Wt: 153.13 g/mol
InChI Key: CMFZJAGSBWDFCO-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N. It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-methylbenzonitrile typically involves the reaction of 2,4-difluorobromobenzene with sodium cyanide in the presence of a composite catalyst such as cuprous iodide and potassium iodide. The reaction is carried out under nitrogen protection at temperatures ranging from 100 to 150°C for 20-48 hours . This method is efficient and avoids the use of toxic reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of alkyl benzene as a solvent and composite catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain safety and efficiency, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols.

Scientific Research Applications

2,4-Difluoro-6-methylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug design. The pathways involved often include inhibition or activation of target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzonitrile
  • 2,6-Difluorobenzonitrile
  • 4-Fluoro-3-methylbenzonitrile

Uniqueness

2,4-Difluoro-6-methylbenzonitrile is unique due to the specific positioning of its fluorine atoms and methyl group, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring high selectivity and specificity .

Properties

IUPAC Name

2,4-difluoro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFZJAGSBWDFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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